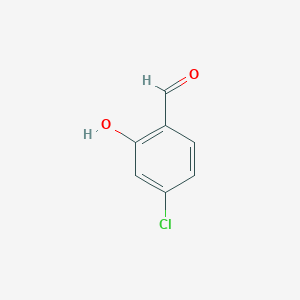

4-Chloro-2-hydroxybenzaldehyde

Overview

Description

4-Chloro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H5ClO2 . It is also known by other names such as 4-chlorosalicylaldehyde . This compound is used as an intermediate in the synthesis of various other compounds .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-hydroxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and an aldehyde group . The InChI string for this compound is InChI=1S/C7H5ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H .Chemical Reactions Analysis

4-Chloro-2-hydroxybenzaldehyde is involved in various chemical reactions. For instance, it is used as an intermediate to prepare benzodiazepine diones as Hdm2 antagonists . It is also used to synthesize hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone as an oral neuropeptide Y5 receptor antagonist .Physical And Chemical Properties Analysis

4-Chloro-2-hydroxybenzaldehyde has a molecular weight of 156.56 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 155.9978071 g/mol . The topological polar surface area is 37.3 Ų . It has a heavy atom count of 10 . The compound has a complexity of 127 . It has a density of 1.4±0.1 g/cm3 .Scientific Research Applications

Organic Synthesis

4-Chloro-2-hydroxybenzaldehyde is used as an important raw material and intermediate in organic synthesis . It plays a crucial role in the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.

Pharmaceuticals

In the pharmaceutical industry, 4-Chloro-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various drugs . Its unique chemical structure can be manipulated to produce a wide range of pharmaceutical compounds.

Agrochemicals

4-Chloro-2-hydroxybenzaldehyde is also used in the production of agrochemicals . These chemicals, which include pesticides, herbicides, and fertilizers, are essential for modern agriculture.

Dyestuff

The compound is used in the dyestuff industry . Its chemical properties allow it to bind to fabrics and create a wide range of colors.

Preparation of Benzodiazepine Diones

4-Chloro-2-hydroxybenzaldehyde is an intermediate used to prepare benzodiazepine diones . These compounds are known as Hdm2 antagonists and have potential applications in cancer treatment.

Synthesis of Neuropeptide Y5 Receptor Antagonists

This compound is used to synthesize hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone , an oral neuropeptide Y5 receptor antagonist. These antagonists have potential therapeutic applications in obesity and anxiety disorders.

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is used as an organic synthesis intermediate and a pharmaceutical intermediate .

Mode of Action

The mode of action of 4-Chloro-2-hydroxybenzaldehyde involves the formation of an intramolecular hydrogen bond . This bond is formed between the hydroxyl oxygen and the carbonyl oxygen, leading to a charge migration . This intramolecular hydrogen bonding can influence the compound’s interaction with its targets and result in changes in the target molecules.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.63 , which can impact its bioavailability and distribution in the body.

Result of Action

Given its use as an intermediate in organic synthesis and pharmaceuticals , it’s likely that its action results in the formation of other compounds with therapeutic effects.

properties

IUPAC Name |

4-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZWAJZEJAOVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334246 | |

| Record name | 4-Chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-hydroxybenzaldehyde | |

CAS RN |

2420-26-0 | |

| Record name | 4-Chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

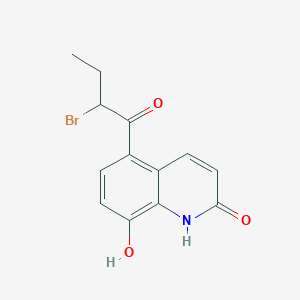

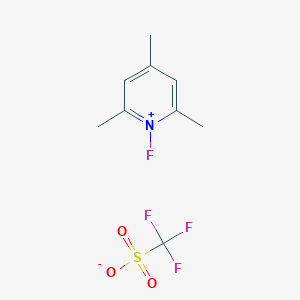

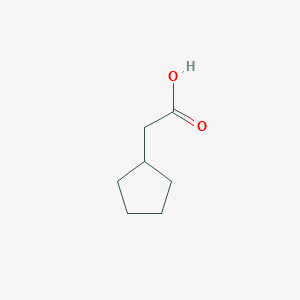

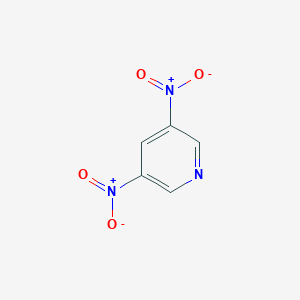

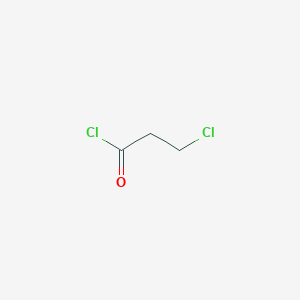

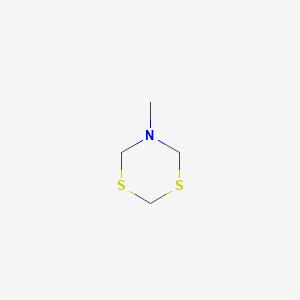

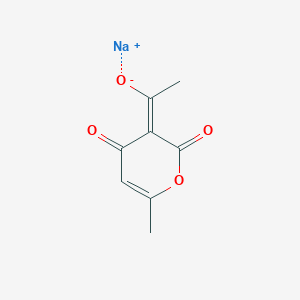

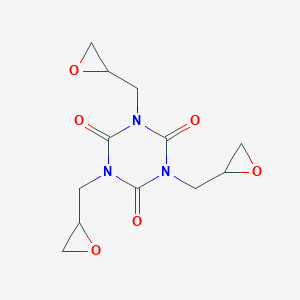

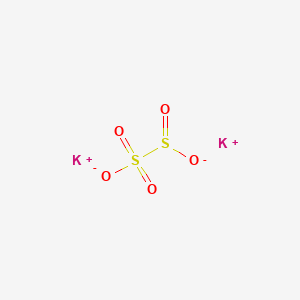

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a chlorine atom at the para position influence the dipole moment of 2-hydroxybenzaldehyde?

A: Research suggests that introducing a chlorine atom at the para position of 2-hydroxybenzaldehyde, forming 4-chloro-2-hydroxybenzaldehyde, leads to a decrease in the dipole moment. This is evident when comparing the measured dipole moment of salicylaldehyde (2-hydroxybenzaldehyde) at 2.31 D to that of 4-chloro-2-hydroxybenzaldehyde at 1.37 D in benzene solutions []. This difference can be attributed to the electron-withdrawing nature of the chlorine atom, which influences the electron distribution within the molecule and consequently impacts the overall dipole moment.

Q2: Can 4-chloro-2-hydroxybenzaldehyde be generated from the oxidation of 4-chlorotoluene?

A: Yes, research indicates that 4-chloro-2-hydroxybenzaldehyde can be generated as a product of the oxidation of 4-chlorotoluene. This reaction proceeds via the formation of a 4-chlorobenzyl radical, primarily generated through hydrogen abstraction from 4-chlorotoluene by hydroxyl radicals (˙OH) or their anions (O˙–) []. The 4-chlorobenzyl radical is subsequently oxidized by hexacyanoferrate(III) ions [Fe(CN)₆³⁻], leading to a series of reactions that ultimately yield 4-chloro-2-hydroxybenzaldehyde as a minor product (G value = 0.65 x 10⁻⁷ mol J⁻¹) []. The major product of this oxidation pathway is 4-chlorobenzaldehyde (G value = 3.7 x 10⁻⁷ mol J⁻¹), formed alongside other minor products like 4-chlorobenzyl alcohol []. This highlights the complex reaction pathways involved in radical-mediated oxidation processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)